![molecular formula C19H18ClN3O4S B262251 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation, leading to its anti-tumor and anti-angiogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide have been extensively studied. This compound has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation, leading to its anti-tumor and anti-angiogenic effects. In addition, it has been reported to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide in lab experiments is its ability to exhibit a variety of biochemical and physiological effects. This makes it a versatile tool for studying the mechanisms of disease and the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to study in vivo.
将来の方向性
There are many future directions for research on 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of the regulation of cell growth and proliferation. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of inflammatory diseases and other conditions.
合成法
The synthesis of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves the reaction of 2-amino-4-chlorophenol, 4-nitrobenzene sulfonamide, and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. This synthesis method has been reported to yield the compound in good yields and high purity.
科学的研究の応用
The scientific research applications of 4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide are wide-ranging and diverse. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
特性
製品名 |
4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
|---|---|
分子式 |
C19H18ClN3O4S |
分子量 |
419.9 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4S/c1-12-17(15-4-2-3-5-16(15)20)18(23-27-12)19(24)22-11-10-13-6-8-14(9-7-13)28(21,25)26/h2-9H,10-11H2,1H3,(H,22,24)(H2,21,25,26) |
InChIキー |
ARFWBOMICHYWRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3Cl |
正規SMILES |
CC1=C(C(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



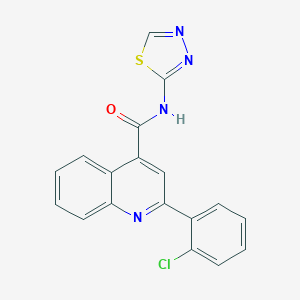
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
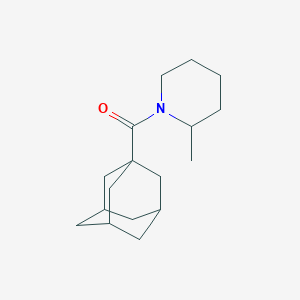

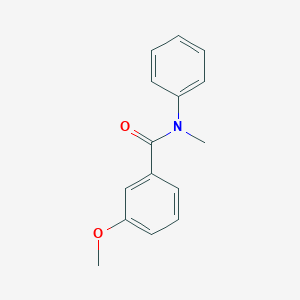
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)


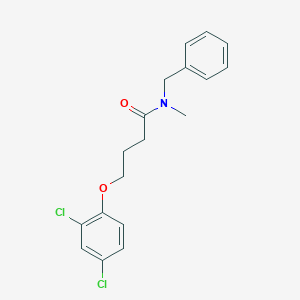
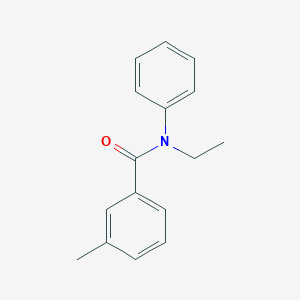
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)